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molecular formula C13H19NO3S B1314793 Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol CAS No. 165947-56-8

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol

Cat. No. B1314793
M. Wt: 269.36 g/mol
InChI Key: ZDBZERHPDYWTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268814B2

Procedure details

Tetrahydrofuran (10 ml) was added dropwise to lithium aluminium hydride (0.46 g, 2 eq.) at 0° C. and the mixture was stirred for 10-15 min at the same temperature. Then a solution of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (2 g, 0.006 mol) in tetrahydrofuran (10 ml) was added dropwise to the mixture at 0° C. and the resulting reaction mixture was stirred for 1-2 h at the same temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane). Upon completion of the reaction the reaction mixture was poured into ice water and quenched with saturated sodium sulfate solution at 0° C. The mixture was filtered over a bed of Celite and the filtrate was extracted with ethyl acetate (2×150 ml). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to yield the crude product as a pale yellow colored liquid. The crude product obtained was directly employed in the next step. Yield: 1.6 g (92%).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[C:15]2[CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11][C:10]=2[CH:9]=[C:8]1[C:23](OCC)=[O:24].C(OCC)(=O)C.CCCCCC>O1CCCC1>[OH:24][CH2:23][C:8]1[S:7][C:15]2[CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11][C:10]=2[CH:9]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C(=CC=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.46 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10-15 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 1-2 h at the same temperature
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction the reaction mixture
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium sulfate solution at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a bed of Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product as a pale yellow colored liquid

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
OCC1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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